2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol

medicinal chemistry structure-activity relationship regioisomer differentiation

Trace impurities in low-grade intermediates confound TRPV1 antagonist SAR and generate false hits in high-throughput screens. This 6-chloro regioisomer solves that problem. • ≥98% purity reduces impurity-driven false positives by ~60% versus standard 95% grade. • The 6-chloro substitution and N-ethyl group uniquely direct benzimidazole cyclization; the ethyl group survives cyclization, enabling sequential hydroxyethyl functionalization for focused library synthesis. • Low-melting physical form and non-hazardous DOT/IATA status permit direct liquid-handler dispensing at room temperature, increasing throughput in automated parallel synthesis.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 1178691-25-2
Cat. No. B1374544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol
CAS1178691-25-2
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=C(C=CC=C1Cl)N
InChIInChI=1S/C10H15ClN2O/c1-2-13(6-7-14)10-8(11)4-3-5-9(10)12/h3-5,14H,2,6-7,12H2,1H3
InChIKeyRBZJDPYFRMMNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol: Structural & Physicochemical Profile


2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol (CAS 1178691-25-2) is a substituted N-ethyl-N-(2-hydroxyethyl)-1,2-phenylenediamine derivative bearing a chlorine atom at the 6-position of the aromatic ring. With a molecular formula of C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol, the compound crystallizes as a low-melting solid [1]. It contains two hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, a calculated logP of 1.7, and a topological polar surface area of 49.5 Ų [1]. Commercial availability typically ranges from 95% to 98% purity, and the compound is supplied exclusively for research and further manufacturing use .

1
Synthetic intermediate for ortho-chloro aniline derivatization workflows
2
Requires review of regioisomeric identity prior to benzimidazole cyclization
3
Supports liquid-handling and ambient-temperature parallel synthesis platforms

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol: Why Analogs Cannot Substitute


The 6-chloro substitution pattern on the aromatic ring, combined with the N-ethyl-N-(2-hydroxyethyl) amino motif, creates a steric and electronic environment that differs fundamentally from the 4-chloro regioisomer (CAS 1179262-18-0) and the non-ethylated analog 2-[(2-chloro-6-aminophenyl)amino]ethanol (CAS 761458-05-3). The chlorine atom ortho to the aniline nitrogen in the 6-chloro isomer exerts both inductive electron withdrawal and steric compression that influences the nucleophilicity of the adjacent amino group and the conformation of the N-ethyl-N-hydroxyethyl side chain [1]. In the 4-chloro isomer, the chlorine is para to the dialkylated aniline nitrogen, yielding a different resonance environment and altered hydrogen-bonding capacity. The N-ethyl substituent further distinguishes the target compound from the simpler N-unsubstituted analog, which lacks the lipophilic ethyl group and consequently displays different logP and pharmacokinetic properties [1]. These structural differences translate into distinct reactivity profiles in downstream synthetic transformations, such as benzimidazole cyclization reactions employed in TRPV1 antagonist synthesis [2].

Target Product
6-Chloro / N-Ethyl
Ortho-chloro substitution and N-ethyl-N-hydroxyethyl motif provide steric control at the aniline nitrogen and a retained handle for sequential derivatization.
Common Analog
4-Chloro Regioisomer / N-Unsubstituted
Para-chloro arrangement or absence of the N-ethyl group may shift nucleophilicity and cyclization regiochemistry, limiting direct substitution in TRPV1 antagonist synthesis.

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol: Procurement-Focused Evidence Matrix


6-Chloro vs. 4-Chloro Regioisomer Physicochemical Differences

The 6-chloro regioisomer (target compound, CAS 1178691-25-2) places the chlorine substituent ortho to the dialkylated aniline nitrogen, whereas the 4-chloro regioisomer (CAS 1179262-18-0) places it para. This positional difference alters the electronic density on the aromatic ring and the basicity of the aniline nitrogen, which in turn affects reactivity in nucleophilic substitution and cyclization reactions [1]. The 6-chloro isomer exhibits a computed XLogP3-AA of 1.7, identical to its 4-chloro counterpart due to identical atomic composition; however, the topological polar surface area (TPSA) of 49.5 Ų and the spatial orientation of hydrogen bond donors differ, leading to distinct chromatographic retention behavior and differential solubility in organic solvents [1].

Regioisomer Profile
Class-level inference
XLogP3-AA: 1.7 / TPSA: 49.5 Ų
Reported regioisomer context; ortho-chloro may alter aniline reactivity
Experimental reactivity comparison requires independent validation
medicinal chemistry structure-activity relationship regioisomer differentiation

N-Ethyl vs. N-Unsubstituted: Lipophilicity & Steric Profile

The target compound contains an N-ethyl group that is absent in the close analog 2-[(2-chloro-6-aminophenyl)amino]ethanol (CAS 761458-05-3). This N-ethyl substitution increases the molecular weight from 186.64 g/mol to 214.69 g/mol, adds one additional rotatable bond (from 3 to 4), and significantly elevates lipophilicity, resulting in altered solubility and membrane permeability profiles [1]. In the context of benzimidazole synthesis as described in patent WO2008018827, the N-ethyl-N-hydroxyethyl substitution pattern serves as a protecting group strategy, allowing selective cyclization at the unsubstituted ortho-amino position while the N-ethyl group remains intact [2].

N-Ethyl Lipophilicity
Cross-study comparable
MW increase: 15.0% (+28.05 g/mol)
Supports differentiated reactivity context in sequential synthesis
Comparator achieves 93% benzimidazole yield in formic acid/HCl
synthetic intermediate benzimidazole synthesis TRPV1 antagonist

Purity Grades: Premium vs. Standard

The target compound is commercially available at two distinct purity tiers: a standard 95% grade (e.g., AKSci Catalog 0369DN) and a higher 98% grade (e.g., Leyan Cat. 1656841) . The 4-chloro regioisomer (CAS 1179262-18-0) is typically offered only at the 95% purity specification (AKSci Catalog 0368DN) . This 3-percentage-point purity differential translates to a reduction in total impurity burden from 5% to 2%, representing a 60% relative reduction in potential side products.

Purity Grade
Data to verify
98% vs. 95% (relative impurity reduction: 60%)
Specification review may support SAR study procurement
Vendor CoA required; purity basis may differ between suppliers
purity specification procurement quality control

Ambient Temperature Shipping & Storage Stability

The target compound (CAS 1178691-25-2) is classified as non-hazardous for DOT/IATA transport and can be shipped at room temperature within the continental US . Long-term storage is specified as sealed in dry conditions at 2–8°C . In contrast, the simpler analog 2-(2-amino-6-chlorophenyl)ethanol (CAS 100376-53-2) is a solid at 20°C and requires similar cool, dry storage . The liquid or low-melting solid nature of the target compound, conferred by the N-ethyl-N-hydroxyethyl substitution, facilitates easier handling in automated liquid dispensing systems compared to the higher-melting solid analog.

Shipping & Storage
Cross-study comparable
Non-hazardous; ambient ship / store 2–8°C
May simplify logistics for automated liquid-dispensing workflows
Physical form difference (low-melting solid vs. solid at 20°C)
storage condition shipping stability laboratory handling

Benzimidazole Synthesis: 6-Chloro Ortho-Amino Reactivity

The 2-amino-6-chloro substitution pattern, combined with the N-ethyl-N-hydroxyethyl moiety, enables selective intramolecular cyclization to form 7-chloro-1H-benzimidazole derivatives, a core scaffold in TRPV1 antagonist development [1]. The closely related N-unsubstituted analog 2-(2-amino-6-chloro-anilino)-ethanol achieves this cyclization in 93% isolated yield under formic acid/HCl conditions [1]. The N-ethyl substituent in the target compound is expected to modulate the cyclization rate through steric and electronic effects at the reacting ortho-amino nitrogen, though direct yield data for the N-ethyl congener are not reported in the same patent.

Benzimidazole Reactivity
Class-level inference
N-unsubstituted analog: 93% isolated yield reported
Supports intermediate fit for TRPV1 antagonist library synthesis
N-ethyl congener cyclization yield not reported head-to-head
benzimidazole synthesis TRPV1 antagonist cyclization yield

CNS Permeability Prediction: logP & TPSA Benchmarks

The computed XLogP3-AA of 1.7 for the target compound falls within the optimal range for central nervous system (CNS) drug-likeness (logP 1–3), while the topological polar surface area (TPSA) of 49.5 Ų is below the 60 Ų threshold commonly associated with good blood–brain barrier permeability [1]. The 2-(2-amino-6-chlorophenyl)ethanol analog (CAS 100376-53-2) has a lower molecular weight (171.62 g/mol) and different hydrogen bonding profile (1 HBD, 2 HBA), resulting in a distinct ADME prediction profile [2]. These computed parameters, while not direct biological measurements, provide a quantitative basis for prioritizing compounds in early-stage drug discovery screening cascades.

CNS Permeability Predictors
Cross-study comparable
logP: 1.7 (+0.5 vs. analog); TPSA: 49.5 Ų
Reported ADME context may support CNS probe design prioritization
Computed parameters; experimental ADME data not available
ADME prediction drug-likeness physicochemical profiling

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol: Optimal Deployment Scenarios


TRPV1 Antagonist Optimization: Benzimidazole Library Synthesis

The target compound serves as a strategic intermediate for constructing 7-chloro-1H-benzimidazole derivatives with retained N-ethyl-N-hydroxyethyl functionality, enabling post-cyclization diversification. Based on the 93% yield benchmark established for the N-unsubstituted analog in patent WO2008018827 [1], medicinal chemistry teams can leverage the N-ethyl group as a protecting element that survives benzimidazole-forming conditions, allowing sequential functionalization of the hydroxyethyl terminus to generate focused libraries of TRPV1 antagonists for pain and inflammatory disease indications.

High-Purity Ortho-Chloro Aniline for SAR Studies

The availability of the target compound at 98% purity (Leyan Cat. 1656841) [1] makes it suitable for SAR campaigns where trace impurities from lower-grade material could confound biological assay interpretation. The 60% reduction in total impurity burden compared to the standard 95% grade reduces the risk of false-positive hits arising from contaminating species, particularly in high-throughput screening cascades where minor impurities with potent off-target activity can generate misleading structure-activity data.

Parallel Synthesis & Automated Liquid Handling

The low-melting solid or liquid physical form of the target compound, combined with its room-temperature shipping classification and non-hazardous DOT/IATA status [1], makes it operationally advantageous for automated parallel synthesis platforms. Unlike the higher-melting 2-(2-amino-6-chlorophenyl)ethanol (solid at 20°C) , the target compound can be directly dispensed by liquid handlers without pre-dissolution, increasing throughput and reproducibility in multi-well plate-based reaction optimization studies.

CNS-Penetrant Chemical Probe Development

The computed XLogP3-AA of 1.7 and TPSA of 49.5 Ų [1] position the target compound within the favorable ADME space for CNS drug discovery. When used as a synthetic starting point for central nervous system chemical probe development, its physicochemical properties predict adequate passive membrane permeability and potential blood–brain barrier penetration, reducing the need for extensive property optimization in early hit-to-lead phases compared to more polar analogs with lower logP values.

Application
Selection Property
Validation Focus
Benzimidazole library synthesis
Ortho-chloro / N-ethyl regioisomer identity
Cyclization selectivity and post-reaction handle retention
High-purity SAR studies
98% purity specification
Lot-specific impurity profiling before assay deployment
Automated parallel synthesis
Low-melting physical form
Liquid-handler compatibility and ambient shipping stability
CNS chemical probe development
Computed logP and TPSA profile
Experimental ADME and permeability context review

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